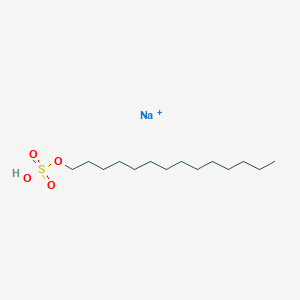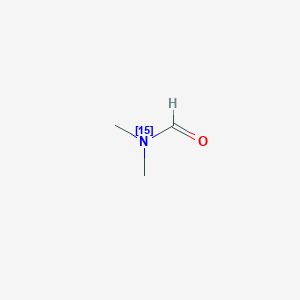
2,4-Dichloro-6-(trichloromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-(trichloromethyl)pyridine, commonly known as DCTP, is a chemical compound that belongs to the family of chlorinated pyridines. It is a white crystalline solid that is used in various scientific research applications. DCTP is primarily used as a herbicide, but its unique chemical properties have made it a valuable tool in biochemical and physiological research.
Wirkmechanismus
DCTP is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. DCTP binds irreversibly to the active site of acetylcholinesterase, resulting in the inhibition of the enzyme's activity. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can result in various physiological effects.
Biochemische Und Physiologische Effekte
DCTP has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in various cell types, leading to the production of reactive oxygen species. Additionally, DCTP has been shown to induce apoptosis in various cancer cell lines. DCTP has also been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DCTP in scientific research is its high potency. DCTP is a potent inhibitor of acetylcholinesterase, making it a valuable tool for studying the mechanism of action of various enzymes and proteins. However, one of the limitations of using DCTP in lab experiments is its toxicity. DCTP is highly toxic and can pose a significant risk to researchers if proper safety precautions are not taken.
Zukünftige Richtungen
There are several future directions for the use of DCTP in scientific research. One potential future direction is the development of novel drugs that target acetylcholinesterase. Additionally, DCTP could be used as a tool to study the mechanism of action of various neurotransmitters and their receptors. Finally, DCTP could be used to study the structure and function of various biological membranes and their interactions with other molecules.
Synthesemethoden
DCTP can be synthesized through a multistep process that involves the reaction of 2,4-dichloropyridine with trichloromethyl chloroformate in the presence of a base. This reaction results in the formation of DCTP, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DCTP has been extensively used in scientific research due to its unique chemical properties. It has been used as a tool to study the mechanism of action of various enzymes and proteins. DCTP has also been used as a substrate for the synthesis of various pharmaceuticals and natural products. Additionally, DCTP has been used as a probe to study the structure and function of various biological membranes.
Eigenschaften
CAS-Nummer |
1129-19-7 |
|---|---|
Produktname |
2,4-Dichloro-6-(trichloromethyl)pyridine |
Molekularformel |
C6H2Cl5N |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
2,4-dichloro-6-(trichloromethyl)pyridine |
InChI |
InChI=1S/C6H2Cl5N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H |
InChI-Schlüssel |
BVZNPRRMFJCNKM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(N=C1C(Cl)(Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1=C(C=C(N=C1C(Cl)(Cl)Cl)Cl)Cl |
Andere CAS-Nummern |
1129-19-7 |
Synonyme |
2,4-Dichloro-6-(trichloromethyl)pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)









